molecular formula C8H8N4 B135942 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile CAS No. 133123-69-0

1-Isopropyl-1H-imidazole-4,5-dicarbonitrile

Cat. No. B135942
M. Wt: 160.18 g/mol
InChI Key: AMXZFFJOWGQWMK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The first paper describes an efficient synthesis method for 4,4'-bi-1H-imidazol-2-ones, which are structurally related to the compound of interest. The synthesis involves the reaction of 5-amino-alpha-imino-1H-imidazole-4-acetonitriles with alkyl and aryl isocyanates, leading to intramolecular cyclization. The process is catalyzed by DBU and can yield the desired imidazole derivatives in quantitative amounts. This method could potentially be adapted for the synthesis of "1-Isopropyl-1H-imidazole-4,5-dicarbonitrile" by choosing appropriate starting materials and reaction conditions .

Molecular Structure Analysis

The molecular structure of imidazole derivatives is crucial for their biological activity. The second paper discusses the synthesis of 1,2-dihydro-5-(substituted phenyl)-2(1H)-pyridinones, which, like the compound of interest, contain an imidazole ring. The presence of substituents on the imidazole ring can significantly affect the compound's properties and activity. For "1-Isopropyl-1H-imidazole-4,5-dicarbonitrile," the isopropyl group and the two nitrile groups would influence its reactivity and interaction with biological targets .

Chemical Reactions Analysis

The reactivity of imidazole derivatives can vary widely depending on their substitution pattern. The first paper provides an example of how the reactivity of the imidazole ring can be manipulated through the introduction of different functional groups, leading to cyclization or hydrolysis under certain conditions. These reactions are important for understanding the chemical behavior of "1-Isopropyl-1H-imidazole-4,5-dicarbonitrile" and how it might be transformed into other compounds or interact with biological systems .

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of "1-Isopropyl-1H-imidazole-4,5-dicarbonitrile," they do provide information on related compounds. The physical properties such as solubility, melting point, and stability of imidazole derivatives can be inferred based on the nature of their substituents. The chemical properties, including acidity/basicity, nucleophilicity, and electrophilicity of the imidazole ring, are also influenced by the attached groups. These properties are essential for the compound's potential applications and its behavior in various environments .

Scientific Research Applications

Catalysis and Synthesis

One key application is in the field of catalysis, where derivatives of 1H-imidazole-4,5-dicarbonitrile serve as catalysts for coupling reactions, notably in the synthesis of nucleoside compounds (Bats, Schell, & Engels, 2013). Additionally, a green synthesis approach has been developed for novel 1H-imidazo[1,2-a]imidazole-3-amine and imidazo[2,1-c][1,2,4]triazole-5-amine derivatives via a multi-component one-pot synthesis, utilizing controlled microwave heating, demonstrating the compound's versatility and environmental friendliness in organic synthesis (Sadek et al., 2018).

Material Science and Thermal Properties

In material science, derivatives like 2,2′-azobis(1H-imidazole-4,5-dicarbonitrile) (TCAD) have been explored for their high thermal stability and potential as starting materials for novel energetic compounds. TCAD shows exceptional thermal stability, with decomposition temperatures around 369 °C, underscoring its promise in designing high-performance materials (Lewczuk et al., 2020).

Supramolecular Chemistry

Research on the interaction with crown ethers and other heterocycles illustrates the compound's potential in forming uncharged crystalline supramolecular compounds, which could have implications in the development of novel crystalline structures for various applications (Wang, Tang, & Ganin, 2006).

Ionic Liquids and Solvation Studies

The compound's role in the synthesis of ionic liquids and its solvation behavior in different solvents have also been studied, revealing insights into solute-solvent interactions and the design of bidentate ionic liquids (Qi, 2011); (Herrera-Castro & Torres, 2019).

properties

IUPAC Name

1-propan-2-ylimidazole-4,5-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c1-6(2)12-5-11-7(3-9)8(12)4-10/h5-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMXZFFJOWGQWMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=NC(=C1C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isopropyl-1H-imidazole-4,5-dicarbonitrile

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